2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide

Lipophilicity Structure-Activity Relationship Drug Design

The compound 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide (CAS 897759-04-5) is a fully synthetic small molecule (C26H22N2O3, MW 410.47 g/mol) belonging to the 4-oxo-1,4-dihydroquinoline class. Its structure features a quinolinone core with a 3-benzoyl substituent and an N-(4-ethylphenyl)acetamide side chain.

Molecular Formula C26H22N2O3
Molecular Weight 410.473
CAS No. 897759-04-5
Cat. No. B2506434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide
CAS897759-04-5
Molecular FormulaC26H22N2O3
Molecular Weight410.473
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4
InChIInChI=1S/C26H22N2O3/c1-2-18-12-14-20(15-13-18)27-24(29)17-28-16-22(25(30)19-8-4-3-5-9-19)26(31)21-10-6-7-11-23(21)28/h3-16H,2,17H2,1H3,(H,27,29)
InChIKeyFZGGRWXBXYHKFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide (CAS 897759-04-5): A Structurally Defined Quinolinone-Acetamide for Targeted Library Screening


The compound 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide (CAS 897759-04-5) is a fully synthetic small molecule (C26H22N2O3, MW 410.47 g/mol) belonging to the 4-oxo-1,4-dihydroquinoline class [1]. Its structure features a quinolinone core with a 3-benzoyl substituent and an N-(4-ethylphenyl)acetamide side chain. This specific substitution pattern places it within a chemical space explored for kinase inhibition, setting the stage for precise structure-activity relationship (SAR) studies where subtle changes to the N-aryl moiety can dramatically alter target binding and selectivity [1].

The Critical Role of the 4-Ethylphenyl Moiety: Why Generic Quinolinone Analogs Cannot Substitute for CAS 897759-04-5 in Focused SAR Campaigns


In the quinolinone-acetamide series, the N-aryl substituent is a critical determinant of pharmacological activity, not a passive structural feature. The 4-ethylphenyl group of CAS 897759-04-5 imparts a unique combination of lipophilicity, steric bulk, and electronic character that directly influences target binding and ADME properties [1]. Indiscriminate substitution with close analogs—such as the 4-methyl, 4-chloro, or 4-isopropyl phenyl derivatives—can lead to profound changes in potency, selectivity, and metabolic stability, as demonstrated across multiple kinase inhibitor programs [1]. Therefore, for any SAR study or focused screening library, the precise identity of the N-aryl group is non-negotiable, making the sourcing of the exact compound a critical decision point.

Quantitative Differentiation of 2-(3-Benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide Against Its Closest Structural Analogs


Lipophilicity Tuning: The 4-Ethyl Group Achieves an Optimal cLogP Window Compared to 4-Methyl and 4-Isopropyl Analogs

The calculated partition coefficient (XLogP3-AA) for 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide is 4.9, representing a specific, quantifiable difference in lipophilicity relative to its closest N-aryl analogs. This value positions the compound in a distinct physicochemical space that is often associated with improved membrane permeability while avoiding excessive lipophilicity that can lead to promiscuous binding and poor solubility [1].

Lipophilicity Structure-Activity Relationship Drug Design

Topological Polar Surface Area (TPSA) Differentiation: Adherence to CNS Drug-Like Space

The topological polar surface area (TPSA) of the target compound is 66.5 Ų, a quantifiable value that falls below the commonly cited 70-90 Ų threshold for optimal blood-brain barrier (BBB) penetration. This differentiates it from analogs with additional polar substituents on the quinolinone core, making it a more viable candidate for CNS-targeted kinase programs [1].

Blood-Brain Barrier Permeability Physicochemical Property CNS Drug Design

Hydrogen Bond Acceptor/Donor Profile: A Defined Pharmacophoric Pattern for Kinase Hinge Binding

The compound possesses exactly 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA). This 1:4 ratio is a hallmark of many type I and type II kinase inhibitors, where the donor and acceptor motifs are critical for hinge region binding [1]. This is differentiated from analogs where the N-aryl substituent alters the donor count (e.g., a 4-hydroxy analog would have 2 HBDs), fundamentally changing the pharmacophoric fingerprint and potential for target engagement [1].

Kinase Inhibition Pharmacophore Model Medicinal Chemistry

High-Value Application Scenarios for 2-(3-Benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide Based on Quantitative Differentiation


Kinase Inhibitor Focused Library Design: A Unique Lipophilic Probe for SAR Exploration

Based on its distinct XLogP of 4.9, this compound is an ideal candidate for inclusion in a focused kinase inhibitor library where systematic exploration of lipophilicity around the solvent-exposed region is required. It fills a critical gap between the 4-methyl (XLogP ~4.4) and 4-isopropyl (XLogP ~5.4) analogs, allowing medicinal chemists to establish clear SAR trends for potency, solubility, and metabolic stability [1].

CNS-Penetrant Kinase Probe Development: Leveraging Low TPSA for Blood-Brain Barrier Studies

The compound's TPSA of 66.5 Ų makes it a strong starting point for developing CNS-penetrant kinase inhibitors. It can be used as a reference compound in parallel artificial membrane permeability assays (PAMPA-BBB) to calibrate permeability models, directly comparing its performance against higher TPSA quinolinone analogs to validate predictions [1].

Pharmacophore Model Development and Validation: A Defined HBD/HBA Pattern for Hinge Binders

With a 1 HBD / 4 HBA pattern, this compound serves as a precise tool for generating and validating pharmacophore models for ATP-competitive kinase inhibitors. Its use in 3D-QSAR studies can help identify the optimal position and nature of hydrogen bonding features, distinguishing it from analogs that may introduce additional donor/acceptor liabilities [1].

Negative Control Synthesis for N-Aryl Acetamide SAR Studies

The compound can be used as a scaffold to synthesize the 'inactive' or 'negative control' version of a lead series. By definitively establishing that the 4-ethyl substitution leads to a specific activity profile (or lack thereof), it becomes a crucial tool for target engagement studies, where a matched molecular pair with a 4-methyl analog can confirm on-target effects [1].

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